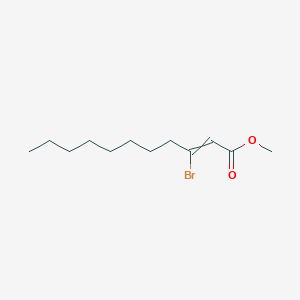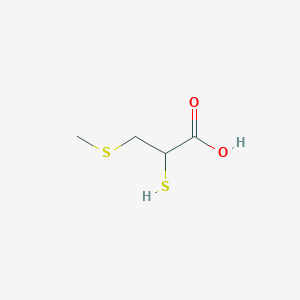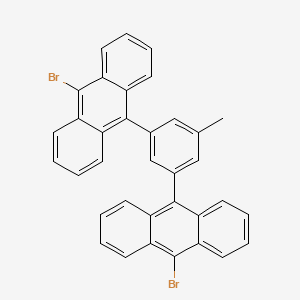
9,9'-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with methyl and bromoanthracene groups, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) typically involves multi-step organic reactions. One common method includes the bromination of anthracene derivatives followed by coupling reactions with methyl-substituted phenylene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen, resulting in dehalogenated products.
Substitution: The bromo groups can be substituted with various nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as precursors for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Its unique electronic properties make it a valuable component in these technologies.
Wirkmechanismus
The mechanism of action of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) involves its interaction with molecular targets through its bromo and anthracene groups. These interactions can lead to various chemical transformations, including electron transfer and radical formation. The pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Similar in structure but with carbazole groups instead of anthracene.
9,9’-(5-Methyl-1,3-phenylene)bis(9H-carbazole): Similar methyl and phenylene core but with carbazole groups.
Uniqueness
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is unique due to its combination of methyl, phenylene, and bromoanthracene groups. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
821808-30-4 |
|---|---|
Molekularformel |
C35H22Br2 |
Molekulargewicht |
602.4 g/mol |
IUPAC-Name |
9-bromo-10-[3-(10-bromoanthracen-9-yl)-5-methylphenyl]anthracene |
InChI |
InChI=1S/C35H22Br2/c1-21-18-22(32-24-10-2-6-14-28(24)34(36)29-15-7-3-11-25(29)32)20-23(19-21)33-26-12-4-8-16-30(26)35(37)31-17-9-5-13-27(31)33/h2-20H,1H3 |
InChI-Schlüssel |
UCBBWNYZRHMLOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


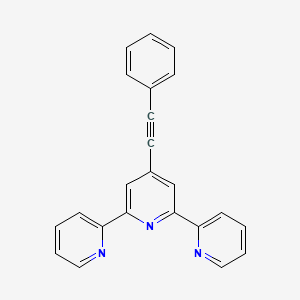
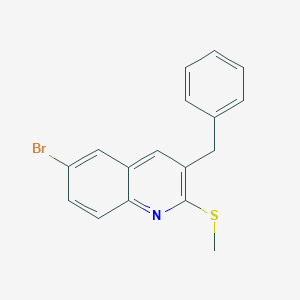

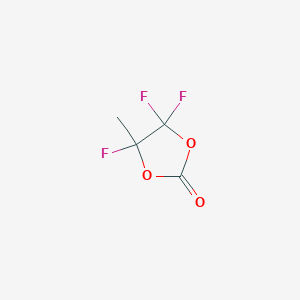

![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
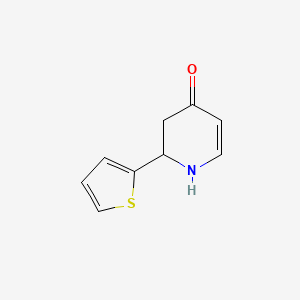
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
methanone](/img/structure/B14207920.png)
